5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine
CAS No.: 2549017-11-8
Cat. No.: VC11844489
Molecular Formula: C19H20N8O
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549017-11-8 |
|---|---|
| Molecular Formula | C19H20N8O |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C19H20N8O/c1-25-13-15(12-24-25)14-10-21-19(22-11-14)28-16-3-7-26(8-4-16)18-17-2-5-23-27(17)9-6-20-18/h2,5-6,9-13,16H,3-4,7-8H2,1H3 |
| Standard InChI Key | LSORNWSFIIRONB-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN5C4=CC=N5 |
| Canonical SMILES | CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Introduction
Structural and Chemical Properties
Molecular Identity
The compound has a molecular formula of C₂₀H₂₀N₈O₂ and a molecular weight of 404.4 g/mol . Its IUPAC name reflects a pyrimidine core substituted at the 5-position with a 1-methylpyrazol-4-yl group and at the 2-position with a piperidin-4-yloxy group linked to a pyrazolo[1,5-a]pyrazine moiety. Key identifiers include:
Structural Features
-
Pyrimidine Core: Serves as a central scaffold, enabling hydrogen bonding and π-π interactions with biological targets.
-
1-Methylpyrazol-4-yl Substituent: Enhances solubility and modulates electronic properties .
-
Piperidine-Pyrazolo[1,5-a]pyrazine Linkage: Introduces conformational rigidity and potential kinase-binding motifs .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols:
-
Core Formation: Condensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields dihydroxy-heterocycle intermediates .
-
Chlorination: Treatment with phosphorus oxychloride converts hydroxyl groups to chlorides, improving reactivity for subsequent substitutions .
-
Nucleophilic Substitution: Morpholine or piperidine derivatives are introduced via SN2 reactions, as demonstrated in analogous compounds .
-
Suzuki Coupling: Aryl boronic acids are used to attach pyrazole or pyrazine groups at specific positions .
For this compound, a plausible pathway involves:
-
Functionalization of the pyrimidine core at C2 with a piperidin-4-yloxy group.
-
Coupling of the pyrazolo[1,5-a]pyrazine moiety via amide or urea bond formation .
Challenges in Synthesis
-
Regioselectivity: Controlling substitution patterns on the pyrimidine ring requires careful optimization of reaction conditions .
-
Steric Hindrance: Bulky substituents on the piperidine ring may necessitate high-temperature reactions or catalytic methods .
Structure-Activity Relationships (SAR)
Impact of Substituents
-
Pyrimidine C5 Position: 1-Methylpyrazole groups improve metabolic stability compared to unsubstituted pyrazoles .
-
Piperidine Linker: 4-Oxy-piperidine enhances solubility and reduces hERG channel liability relative to alkyl chains .
-
Pyrazolo[1,5-a]pyrazine: Nitrogen-rich heterocycles favor interactions with kinase hinge regions (e.g., hydrogen bonds with Glu848 in PI3Kδ) .
Conformational Analysis
Molecular dynamics simulations of analogous compounds reveal that optimal dihedral angles (82–89°) between the pyrimidine core and amide planes are critical for target engagement . The piperidine ring in this compound likely enforces such angles, mimicking bioactive conformations.
Comparative Analysis with Analogous Compounds
This compound’s hybrid structure combines features of PI3Kδ inhibitors (piperidine linker) and antiviral agents (pyrazolo[1,5-a]pyrazine), suggesting broad therapeutic potential.
Future Directions and Challenges
Synthetic Optimization
-
Parallel Synthesis: Explore diverse substituents at the pyrimidine C5 and pyrazine C4 positions to improve potency .
-
Asymmetric Catalysis: Develop enantioselective routes to isolate bioactive stereoisomers .
Biological Evaluation
-
Kinase Profiling: Screen against PI3K isoforms (α, β, γ, δ) to assess selectivity .
-
Antiviral Assays: Test efficacy against RSV, influenza, and coronaviruses in vitro .
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume